molecular formula C12H12ClNO B13305897 3-chloro-N-(furan-2-ylmethyl)-2-methylaniline

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline

Cat. No.: B13305897
M. Wt: 221.68 g/mol
InChI Key: HMVMVSBBJKWTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline is an organic compound with the molecular formula C12H12ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a furan-2-ylmethyl group, and the benzene ring is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the reaction of 3-chloro-2-methylaniline with furan-2-carbaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The furan-2-ylmethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The chlorine atom and methyl group on the benzene ring also contribute to its overall activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(furan-2-ylmethyl)aniline
  • 3-chloro-N-(furan-2-ylmethyl)-4-methoxyaniline
  • 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline is unique due to the presence of both the furan-2-ylmethyl group and the 2-methyl substitution on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-2-methylaniline

InChI

InChI=1S/C12H12ClNO/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3

InChI Key

HMVMVSBBJKWTED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.